![molecular formula C16H15N3O2 B2648144 2(1H)-Quinazolinone, 3,4-dihydro-4-imino-3-[(4-methoxyphenyl)methyl]- CAS No. 941868-26-4](/img/structure/B2648144.png)
2(1H)-Quinazolinone, 3,4-dihydro-4-imino-3-[(4-methoxyphenyl)methyl]-
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Overview
Description
3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) are heterocyclic compounds with a pyrimidine moiety in the ring nucleus which, in recent decades, have aroused interest in medicinal chemistry due to their versatile biological activity . DHPMs possess a broad range of pharmacological activities and are widely used in pharmaceutical applications .
Synthesis Analysis
An efficient and stereoselective synthesis of novel 3,4-dihydro-2(1H)-quinazolines has been developed through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals using PEG-400 as an inexpensive, easy to handle, non-toxic and recyclable reaction medium .
Chemical Reactions Analysis
The three-component Biginelli reaction involves the combination of an aldehyde, a β-ketoester and urea to produce 3,4-dihydropyrimidin-2(1H)-ones, also known as DHPMs .
Scientific Research Applications
Synthesis of Substituted 3,4-Dihydropyrimidin-2-(1H)-ones
This compound plays a crucial role in the synthesis of substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs), which are catalyzed by Hf (OTf)4 . The reaction involves a “one-pot, three-component” Biginelli reaction . The synergistic effects of solvent-free conditions and Hf (OTf)4 catalysis not only drastically accelerate the Biginelli reaction but also avoid the formation of an undesired byproduct .
One-Pot Biginelli Synthesis
The compound is used in the one-pot Biginelli synthesis of 3,4-dihydropyrimidin-2-(1H)-ones using nano-cellulose/BF3/Fe3O4 as a Lewis acid catalyst . This method has several advantages including short reaction times, high efficiency, room-temperature reaction conditions, the reusability of the catalyst, and easy operation .
Biological Activities
3,4-Dihydropyrimidin-2-(1H)-one and its derivatives, which can be synthesized using this compound, are significant in the pharmaceutical industry . They have shown several biological activities, including antitumor, antiproliferative, antimicrobial, antitubercular, calcium channel blockers, and anti-inflammatory .
Preparation of 2,3-Dihydroquinazolin-4(1H)-one Derivatives
The compound is used in the preparation of 2,3-dihydroquinazolin-4(1H)-one derivatives in aqueous media . The catalyst used in this process can be readily recovered and reused for at least three runs without any significant impact on the yields .
Antimicrobial Activities
Most of the newly synthesized compounds using “2(1H)-Quinazolinone, 3,4-dihydro-4-imino-3-[(4-methoxyphenyl)methyl]-” showed excellent antimicrobial activities .
Future Directions
properties
IUPAC Name |
4-imino-3-[(4-methoxyphenyl)methyl]-4aH-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)10-19-15(17)13-4-2-3-5-14(13)18-16(19)20/h2-9,13,17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUITIKYYILDOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=N)C3C=CC=CC3=NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Quinazolinone, 3,4-dihydro-4-imino-3-[(4-methoxyphenyl)methyl]- |
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